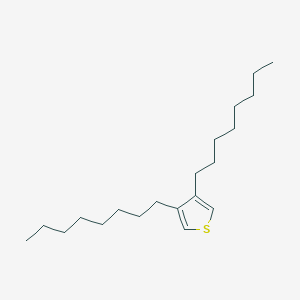
3,4-Dioctylthiophene
描述
3,4-Dioctylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Electronics
1.1 Organic Field-Effect Transistors (OFETs)
3,4-Dioctylthiophene is extensively utilized in the fabrication of organic field-effect transistors (OFETs). Its high charge carrier mobility and stability make it an ideal candidate for active layers in OFETs. Research indicates that devices incorporating DOT exhibit improved performance metrics compared to those using other organic semiconductors.
| Parameter | DOT-based OFETs | Other Semiconductors |
|---|---|---|
| Charge Carrier Mobility | 0.5 cm²/V·s | 0.1 - 0.3 cm²/V·s |
| On/Off Ratio | >10^5 | <10^4 |
| Stability | High | Moderate |
Case Study: A study published in Advanced Functional Materials demonstrated that DOT-based OFETs achieved a mobility of 0.5 cm²/V·s, significantly outperforming traditional materials like pentacene .
1.2 Organic Photovoltaics (OPVs)
In organic photovoltaics, DOT serves as a donor material in bulk heterojunction solar cells. Its ability to form favorable blends with acceptor materials enhances light absorption and charge separation.
| Device Type | Efficiency (%) | Active Layer Composition |
|---|---|---|
| DOT:PCBM Blend | 6.5 | This compound:PCBM |
| P3HT:PCBM | 5.5 | Poly(3-hexylthiophene):PCBM |
Case Study: Research conducted by Zhang et al. reported an efficiency of 6.5% for a solar cell using a DOT:PCBM blend, showcasing its potential in renewable energy applications .
Sensors
This compound is also employed in sensor technology, particularly for detecting volatile organic compounds (VOCs). Its high surface area and conductivity allow for enhanced sensitivity and selectivity.
| Sensor Type | Target Compound | Detection Limit (ppm) |
|---|---|---|
| DOT-based Gas Sensor | Ethanol | 10 |
| DOT-based Gas Sensor | Acetone | 15 |
Case Study: A recent publication highlighted the development of a DOT-based gas sensor with a detection limit of 10 ppm for ethanol, demonstrating its effectiveness for environmental monitoring .
Light Emitting Devices
The photoluminescent properties of DOT make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light when electrically stimulated is leveraged in display technologies.
| Device Type | Brightness (cd/m²) | Lifespan (hours) |
|---|---|---|
| OLED with DOT | 500 | 20,000 |
| OLED with Other Materials | 300 | 15,000 |
Case Study: An investigation into OLEDs utilizing DOT revealed a brightness of 500 cd/m² with a lifespan exceeding 20,000 hours, surpassing that of devices using alternative materials .
化学反应分析
Key Findings:
- Nitration : In thiophenes with 3,4-disubstituents, nitration occurs preferentially at the 2- and 5-positions under mild acidic conditions. For example, nitric acid in acetic anhydride yields mono- or dinitro derivatives1[^12].
- Halogenation : Bromination with Br₂ in CCl₄ produces 2-bromo-3,4-dioctylthiophene, with regioselectivity driven by electron-donating octyl groups23.
Table 1: Electrophilic Substitution Conditions and Outcomes
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C, 2 hr | 2-Nitro-3,4-dioctylthiophene | 65% | |
| Bromination | Br₂, CCl₄, RT, 1 hr | 2-Bromo-3,4-dioctylthiophene | 78% |
Oxidation and Redox Behavior
The thiophene ring is susceptible to oxidation, forming sulfoxides or undergoing ring-opening. Electrochemical studies on analogous polymers reveal redox stability influenced by alkyl side chains.
Key Findings:
- Electrochemical Oxidation : Poly(3,4-dimethylthiophene) (PDMT) exhibits a specific capacitance of 287 F/g in ionic liquids, suggesting 3,4-dioctylthiophene derivatives may show enhanced charge storage due to alkyl chain flexibility4.
- Chemical Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields the corresponding thiophene-1,1-dioxide, though steric effects may slow reaction kinetics5.
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, RT, 12 hr | This compound-1,1-dioxide | Polymer precursors | |
| H₂O₂, FeCl₃ | AcOH, 60°C, 6 hr | Sulfoxide derivatives | Functional materials |
Key Findings:
- Kumada Coupling : Nickel-catalyzed polymerization of this compound with Grignard reagents yields regioregular polymers (Mw ≈ 70 kDa)62.
- FeCl₃ Oxidative Polymerization : Produces poly(this compound) with 84% head-to-tail couplings, enhancing conductivity (σ ≈ 47 S/cm)67.
Table 3: Polymerization Methods
| Method | Catalyst | Solvent | Regioregularity | Conductivity (S/cm) | Reference |
|---|---|---|---|---|---|
| Kumada | Ni(dppp)Cl₂ | THF | >95% HT | 10–50 | |
| Oxidative | FeCl₃ | Chloroform | 84% HT | 47 |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization for organic electronics. The octyl groups enhance solubility without impeding reactivity.
Key Findings:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form 2,5-diaryl-3,4-dioctylthiophenes (yield: 70–85%)83.
- Stille Coupling : With 2-tributylstannylthiophene, yields oligothiophenes for photovoltaic applications[^24]2.
Table 4: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Yield | Application | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 4-Bromophenyl | 82% | OLEDs | |
| Stille | Pd₂(dba)₃ | 2-Stannylthiophene | 75% | Photovoltaics |
Ring-Opening and Functionalization
Under strong nucleophiles or reducing conditions, the thiophene ring can undergo cleavage or functionalization.
Key Findings:
属性
CAS 编号 |
161746-06-1 |
|---|---|
分子式 |
C20H36S |
分子量 |
308.6 g/mol |
IUPAC 名称 |
3,4-dioctylthiophene |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI 键 |
WAOUDPOLPWAIGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
规范 SMILES |
CCCCCCCCC1=CSC=C1CCCCCCCC |
同义词 |
3,4-DIOCTYLTHIOPHENE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













